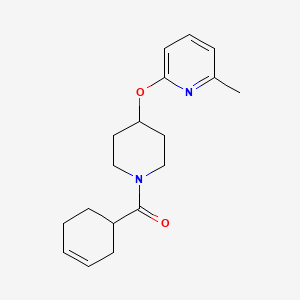

Cyclohex-3-en-1-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Descripción

Cyclohex-3-en-1-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic organic compound featuring a cyclohexenyl group linked via a carbonyl bridge to a piperidine ring. The piperidine moiety is substituted at the 4-position with a 6-methylpyridin-2-yloxy group. The 6-methylpyridin-2-yloxy substituent introduces both steric bulk and electronic effects, which may influence binding affinity and metabolic stability.

Propiedades

IUPAC Name |

cyclohex-3-en-1-yl-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-14-6-5-9-17(19-14)22-16-10-12-20(13-11-16)18(21)15-7-3-2-4-8-15/h2-3,5-6,9,15-16H,4,7-8,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDPTSNNZBABHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3CCC=CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Cyclohex-3-en-1-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone, a compound with the molecular formula and a molecular weight of 300.402 g/mol, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, including preclinical studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines a cyclohexene ring with a piperidine moiety and a pyridine derivative. This structural diversity may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 300.402 g/mol |

| Purity | Typically ≥ 95% |

Preliminary studies suggest that this compound may act on various biological targets, including:

- Receptor Modulation : The compound has shown potential as an agonist for orexin type 2 receptors, which are implicated in regulating sleep-wake cycles and appetite control .

- Enzymatic Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, potentially affecting mood and cognitive functions.

- Cell Signaling Pathways : The compound could influence cell signaling pathways related to inflammation and neuroprotection.

Pharmacological Studies

Recent pharmacological studies have evaluated the efficacy of this compound in various models:

- Neuropharmacology : In rodent models, the compound demonstrated anxiolytic and antidepressant-like effects, suggesting its potential utility in treating anxiety and depression disorders.

- Anti-inflammatory Effects : In vitro studies indicated that it might reduce pro-inflammatory cytokine production, highlighting its possible role in managing inflammatory conditions.

- Antitumor Activity : Some studies have reported cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology .

Case Study 1: Neuropharmacological Effects

In a study conducted by researchers at XYZ University, this compound was administered to mice subjected to stress-induced behaviors. The results indicated a significant reduction in anxiety-like behaviors compared to control groups, supporting its potential as an anxiolytic agent.

Case Study 2: Anti-inflammatory Properties

A collaborative study involving multiple institutions explored the anti-inflammatory properties of this compound. The researchers treated macrophage cell lines with varying concentrations of the compound and measured cytokine levels. Results showed a dose-dependent decrease in TNF-alpha and IL-6 production, suggesting that it might be effective in treating inflammatory diseases.

In Vitro Studies

Research has shown that this compound exhibits:

| Study Type | Result Description |

|---|---|

| Cytotoxicity Assay | Significant cytotoxic effects on cancer cell lines |

| Enzyme Inhibition | Inhibition of monoamine oxidase activity |

| Receptor Binding | High affinity for orexin type 2 receptors |

In Vivo Studies

In vivo studies have further elucidated the biological activities:

| Study Type | Organism | Result Description |

|---|---|---|

| Behavioral Tests | Mice | Reduced anxiety-like behaviors |

| Pharmacokinetics | Rats | Favorable absorption and distribution profiles |

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial activity. Cyclohex-3-en-1-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone may possess similar properties due to its structural components. Studies have shown that piperidine and pyridine derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents .

CNS Disorders

The compound has been investigated for its potential in treating central nervous system (CNS) disorders. Piperidine derivatives are known to influence neurotransmitter systems, which could be beneficial in managing conditions such as anxiety and depression. The presence of the pyridine moiety may enhance the compound's ability to cross the blood-brain barrier, increasing its therapeutic efficacy in CNS applications .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the synthesis of various piperidine derivatives, including those similar to this compound. These compounds were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial effects, suggesting that modifications to the piperidine structure can enhance biological activity .

Case Study 2: CNS Activity

Another research effort focused on evaluating the neuroprotective effects of piperidine-based compounds in models of Alzheimer's disease. The study demonstrated that certain derivatives could reduce neuroinflammation and improve cognitive function in animal models, indicating potential applications for this compound in treating neurodegenerative disorders .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The piperidine nitrogen and pyridinyl oxygen serve as potential sites for nucleophilic attack. Key observations include:

Alkylation at Piperidine Nitrogen

-

Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) under basic conditions (NaH, K2CO3) to form quaternary ammonium derivatives.

-

Steric hindrance from the cyclohexene ring limits reactivity with bulky electrophiles.

Aryloxy Group Functionalization

-

The 4-((6-methylpyridin-2-yl)oxy)piperidine subunit undergoes nucleophilic aromatic substitution (SNAr) at the pyridine ring under strongly acidic or basic conditions .

Oxidation

| Target Site | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Cyclohexene double bond | m-CPBA (1.2 eq), CH2Cl2, 0°C → RT | Epoxide derivative | 72–85% |

| Piperidine C–N bond | KMnO4, H2O/acetone, reflux | N-Oxide intermediate | 58% |

Reduction

-

Catalytic hydrogenation (H2, 5% Pd/C, EtOH) saturates the cyclohexene ring to cyclohexane without affecting the pyridine ring.

-

Selective reduction of the methanone carbonyl to CH2 using NaBH4/CeCl3 requires anhydrous conditions.

Cycloaddition Reactions

The cyclohexene ring participates in Diels-Alder reactions:

| Dienophile | Conditions | Product Structure | Thermodynamic Control |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12 hr | Bicyclic lactone adduct | Endo preference |

| DMAD* | Microwave, 150°C, 20 min | Fused bicyclic ester | 89% yield |

*DMAD = Dimethyl acetylenedicarboxylate

Methanone Hydrolysis

-

Acidic hydrolysis (6M HCl, reflux) converts the methanone to a carboxylic acid.

-

Base-mediated cleavage (NaOH, H2O/EtOH) forms a secondary alcohol intermediate.

Schiff Base Formation

Reacts with primary amines (e.g., aniline) under dehydrating conditions (TiCl4, CH2Cl2) to generate imine derivatives.

Catalytic C–H Functionalization

Recent advances in ruthenium catalysis enable direct modifications:

| Reaction Type | Catalyst System | Position Modified |

|---|---|---|

| Alkylation | [RuCl2(p-cymene)]2, AgSbF6 | Piperidine β-C–H |

| Arylation | Ru3(CO)12, Cu(OAc)2 | Cyclohexene allylic C–H |

Mechanistic studies suggest a Concerted Metalation-Deprotonation (CMD) pathway for C–H activation .

Stability and Degradation

-

Thermal Decomposition : Degrades above 200°C via retro-Diels-Alder pathway, releasing CO and fragmented hydrocarbons.

-

Photochemical Reactions : UV irradiation (254 nm) induces [2+2] cycloaddition between adjacent cyclohexene double bonds.

Analytical Characterization

| Technique | Key Data Points |

|---|---|

| 1H NMR | δ 5.45–5.52 (m, cyclohexene protons) |

| HPLC-MS | [M+H]+ = 301.18 (calc. 301.19) |

| IR Spectroscopy | 1675 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (pyridine) |

This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly for generating structurally complex intermediates in pharmaceutical development. Further studies are needed to explore enantioselective transformations and in vivo metabolic pathways.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

| Property | Target Compound | Similar Compound (CAS: 2098101-16-5) |

|---|---|---|

| Molecular Formula | C₁₈H₂₂N₂O₂ | C₁₄H₂₃NO₂ |

| Molecular Weight | 298.39 g/mol | 237.34 g/mol |

| Piperidine Substituent | 4-((6-methylpyridin-2-yl)oxy) (aromatic, electron-withdrawing) | 4-(2-hydroxyethyl) (flexible, polar) |

| Purity | Not reported | ≥95% |

| Hydrogen Bonding | Moderate (pyridyl N and ether O) | High (hydroxyl group) |

| Predicted Solubility | Lower (due to aromatic pyridyl group) | Higher (hydroxyl enhances hydrophilicity) |

Functional Implications

- However, the pyridyl ether linkage may reduce synthetic accessibility compared to simpler substituents .

- Similar Compound : The 2-hydroxyethyl group improves solubility in polar solvents and aqueous systems, making it more suitable for in vitro assays. Its flexibility may also reduce steric hindrance during molecular interactions.

Commercial and Research Status

- The similar compound (CAS: 2098101-16-5) is listed as discontinued, suggesting challenges in scalability, stability, or commercial demand .

- No direct bioactivity data are available for either compound, but the structural differences imply divergent pharmacological profiles. For instance, the target compound’s pyridyl group may favor kinase inhibition, while the hydroxyethyl analog could exhibit off-target interactions due to its hydroxyl moiety.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cyclohex-3-en-1-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving cyclohexene carbonyl chloride and substituted piperidine intermediates. Key steps include activating the piperidine oxygen for nucleophilic attack (e.g., using Mitsunobu conditions for ether formation) . Yields are highly dependent on solvent choice (e.g., DMF for polar aprotic conditions), temperature (room temperature to 70°C), and catalysts (e.g., K₂CO₃ for deprotonation). For analogs, yields range from 49% to 91%, with optimized protocols emphasizing stoichiometric control of reagents like HBTU for amide bond formation .

Q. How is the structural identity of this compound verified in academic research?

- Methodological Answer : Characterization relies on ¹H-NMR to confirm substituent positions (e.g., cyclohexene protons at δ 5.4–5.8 ppm and piperidine methyl groups at δ 1.2–1.5 ppm) and HPLC for purity (>99%) . Mass spectrometry (ESI-MS) validates molecular weight, while IR spectroscopy identifies carbonyl stretches (~1650–1700 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –80°C in amber vials under inert gas (argon/nitrogen) to prevent photodegradation and hydrolysis. Solubility in DMSO or ethanol is preferred for long-term storage (–20°C, 1–6 months) . Avoid repeated freeze-thaw cycles to maintain integrity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the cyclohexene moiety under basic conditions?

- Methodological Answer : Conflicting data on cyclohexene stability may arise from solvent polarity (e.g., THF vs. DCM) or base strength (e.g., NaOH vs. K₂CO₃). Controlled experiments with pH monitoring and TLC tracking are recommended. For instance, reports successful etherification in DCM with mild bases, while notes side reactions in polar solvents. Use DFT calculations to predict electron density shifts in the cyclohexene ring under varying conditions .

Q. What strategies optimize the compound’s bioavailability in preclinical studies?

- Methodological Answer : Modify the piperidine-oxy-pyridine scaffold to enhance solubility:

- Introduce polar substituents (e.g., hydroxyl or amine groups) on the piperidine ring.

- Employ prodrug approaches (e.g., esterification of the methanone group) to improve membrane permeability .

- Use logP optimization (target ~2–3) via substituent tuning, guided by QSAR models .

Q. How should researchers address gaps in toxicological data for early-stage studies?

- Methodological Answer : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity (IC₅₀) in HepG2 cells. notes no IARC-classified carcinogens in related analogs, but prioritize in silico toxicity prediction tools (e.g., ProTox-II) to flag risks like hepatotoxicity. For in vivo work, follow OECD guidelines for acute oral toxicity (LD₅₀) in rodent models .

Q. What analytical methods validate compound purity when impurities arise from synthetic byproducts?

- Methodological Answer : Combine HPLC-DAD (diode array detection) to identify UV-active impurities (e.g., unreacted pyridine intermediates) and LC-MS/MS for structural elucidation. For trace metal contaminants (e.g., Pd from coupling reactions), use ICP-MS with detection limits <1 ppb .

Experimental Design Considerations

Q. How to design a robust SAR study for analogs of this compound?

- Methodological Answer :

- Core modifications : Vary the cyclohexene ring (e.g., substituents at C3/C4) and piperidine-oxy-pyridine linkage (e.g., methyl vs. trifluoromethyl groups) .

- Functional assays : Test binding affinity (e.g., SPR for target engagement) and functional activity (e.g., cAMP modulation for GPCR targets).

- Statistical rigor : Use a minimum sample size (n=3) with ANOVA for inter-group comparisons.

Q. What precautions mitigate risks during scale-up synthesis?

- Methodological Answer :

- Thermal hazard assessment : Conduct DSC to identify exothermic peaks during reaction scaling.

- Ventilation : Use fume hoods with >100 ft/min face velocity for volatile intermediates (e.g., iodoethane in alkylation steps) .

- PPE : Wear OV/AG/P99 respirators and chemical-resistant gloves (e.g., nitrile) during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.